(2E)-1-(2,6-dimethylpiperidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(2,6-dimethylpiperidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with dimethyl groups and a fluorophenyl group attached to a propenone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,6-dimethylpiperidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Dimethyl Groups: The piperidine ring is then substituted with dimethyl groups at the 2 and 6 positions using alkylation reactions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through a condensation reaction with suitable aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,6-dimethylpiperidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Addition: The propenone moiety can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Addition: Catalysts such as palladium or platinum may be used to facilitate addition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(2,6-dimethylpiperidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-1-(2,6-dimethylpiperidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(2,6-dimethylpiperidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of fluorine.
(2E)-1-(2,6-dimethylpiperidin-1-yl)-3-(4-bromophenyl)prop-2-en-1-one: Similar structure but with a bromine atom instead of fluorine.
(2E)-1-(2,6-dimethylpiperidin-1-yl)-3-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (2E)-1-(2,6-dimethylpiperidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(E)-1-(2,6-dimethylpiperidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO/c1-12-4-3-5-13(2)18(12)16(19)11-8-14-6-9-15(17)10-7-14/h6-13H,3-5H2,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQVROVJGLHLQI-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C=CC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1C(=O)/C=C/C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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